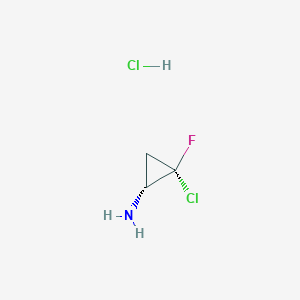
trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride is a chemical compound with the molecular formula C3H6Cl2FN It is a cyclopropane derivative that contains both chlorine and fluorine atoms attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride typically involves the reaction of cyclopropane derivatives with appropriate halogenating agents. One common method involves the use of chlorine and fluorine sources in the presence of a suitable catalyst to achieve the desired substitution on the cyclopropane ring. The reaction conditions often include controlled temperatures and pressures to ensure the selective formation of the cis isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogenating agents. The process may also include purification steps such as recrystallization or distillation to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The cyclopropane ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Applications De Recherche Scientifique
trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- cis-2-Chlorocyclopropanamine hydrochloride
- cis-2-Fluorocyclopropanamine hydrochloride
- trans-2-Chloro-2-fluorocyclopropanamine hydrochloride
Uniqueness
trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride is unique due to the presence of both chlorine and fluorine atoms in the cis configuration on the cyclopropane ring. This specific arrangement can result in distinct chemical and physical properties compared to its analogs, making it valuable for certain applications in research and industry.
Propriétés
Numéro CAS |
130340-10-2 |
|---|---|
Formule moléculaire |
C3H6Cl2FN |
Poids moléculaire |
145.99 g/mol |
Nom IUPAC |
2-chloro-2-fluorocyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C3H5ClFN.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H |
Clé InChI |
XDEVHCMEAGTKEJ-UHFFFAOYSA-N |
SMILES |
C1C(C1(F)Cl)N.Cl |
SMILES canonique |
C1C(C1(F)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-amino-6-[(Z)-(hydroxyimino)methyl]-2-pyrazinecarboxylate](/img/structure/B1148184.png)




![(1s,2r,3s,4r,6s)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B1148196.png)






